3-Bromo-2-chloro-5-(difluoromethyl)pyridine
Overview
Description
3-Bromo-2-chloro-5-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
3-Bromo-2-chloro-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(difluoromethyl)pyridine is primarily based on its ability to interact with biological targets through halogen bonding and hydrophobic interactions. The presence of bromine, chlorine, and difluoromethyl groups enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate molecular pathways involved in various biological processes .
Comparison with Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-5-chloro-2-(difluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
Comparison: 3-Bromo-2-chloro-5-(difluoromethyl)pyridine is unique due to the simultaneous presence of bromine, chlorine, and difluoromethyl groups, which confer distinct reactivity and binding properties. Compared to its analogs, this compound exhibits enhanced chemical stability and higher reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-2-chloro-5-(difluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWHAQVDBVKOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246736 | |
Record name | Pyridine, 3-bromo-2-chloro-5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71702-02-8 | |
Record name | Pyridine, 3-bromo-2-chloro-5-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71702-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-2-chloro-5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloro-5-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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